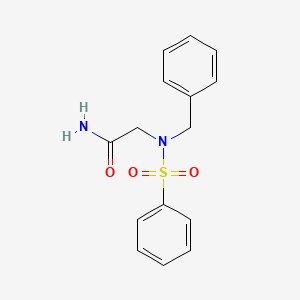
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea, also known as DFTU, is a chemical compound with potential applications in scientific research. This compound is a member of the thiourea family, which is known for its diverse range of biological and chemical properties. DFTU has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea involves its ability to inhibit the activity of enzymes involved in cell growth and proliferation. Specifically, N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can induce apoptosis in cancer cells through the activation of caspase enzymes, which are involved in the programmed cell death pathway. N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for the growth and spread of tumors. In addition, N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This specificity may reduce the side effects associated with traditional chemotherapeutic agents. However, one limitation of using N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea is its potential toxicity, which may limit its use in vivo.
Orientations Futures
For N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea research include the development of more potent and selective inhibitors of CK2, the exploration of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea as a potential therapeutic agent for other diseases, and the investigation of the potential use of N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea in combination with other chemotherapeutic agents.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can be synthesized through a variety of methods, including the reaction of 3,4-dimethylbenzoyl chloride with 3-fluoroaniline, followed by reaction with thiourea. Another method involves the reaction of 3,4-dimethylphenyl isothiocyanate with 3-fluoroaniline. Both methods have been successful in producing N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea with high yields and purity.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3,4-dimethylphenyl)-N'-(3-fluorophenyl)thiourea has also been studied for its potential use as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2S/c1-10-6-7-14(8-11(10)2)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGSLFZQQMMAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)

![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


![3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B5830937.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)

![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B5830957.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5830959.png)